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Compound of Interest

Compound Name: Azocane

Cat. No.: B075157 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

enantioselective synthesis of chiral azocanes, a critical structural motif in numerous biologically

active compounds and pharmaceutical agents. The following sections outline three key modern

synthetic strategies: organocatalytic ring expansion of cyclobutanones, metal-free ring

expansion of piperidines, and ring-closing metathesis (RCM). A protocol for the

enantioselective C-H functionalization of a related cyclic amine is also included as a potentially

adaptable method.

Organocatalytic Michael Addition/Ring-Expansion
Cascade of Cyclobutanones
This method provides an efficient route to functionalized chiral benzazocinones through an

enantioselective Michael addition followed by a four-atom ring expansion of N-aryl secondary

amide-activated cyclobutanones. The reaction is catalyzed by a bifunctional aminocatalyst.

Application Notes
This organocatalytic cascade reaction is a powerful tool for the construction of eight-membered

nitrogen-containing rings, which are challenging to synthesize using traditional methods. The

use of bifunctional aminocatalysts allows for high enantioselectivity. The resulting

benzazocinones can be further transformed, for example, into six-membered glutarimide cores
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without loss of optical purity. This strategy is particularly useful for accessing complex scaffolds

from readily available starting materials.

Quantitative Data Summary
Entry

Nitrostyrene
(R)

Cyclobutanon
e (Ar)

Yield (%)[1] ee (%)[1]

1 H Phenyl 85 92

2 4-Me Phenyl 82 93

3 4-OMe Phenyl 80 91

4 4-F Phenyl 88 94

5 4-Cl Phenyl 90 95

6 4-Br Phenyl 91 96

7 H 4-Tolyl 83 90

8 H 4-Methoxyphenyl 78 88

Experimental Protocol
General Procedure for the Enantioselective Michael Addition/Ring-Expansion Cascade:[1]

To a solution of the N-aryl cyclobutanone amide (0.1 mmol) and the ortho-amino nitrostyrene

(0.12 mmol) in toluene (1.0 mL) is added the bifunctional aminocatalyst (e.g., a quinine-

derived thiourea catalyst, 10 mol%).

The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress

by TLC.

Upon completion, the solvent is removed under reduced pressure.

The residue is purified by flash column chromatography on silica gel (eluent: petroleum

ether/ethyl acetate) to afford the desired benzazocinone.

Logical Workflow
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Caption: Organocatalytic cascade for benzazocinone synthesis.

Metal-Free Ring Expansion of Piperidines for the
Synthesis of α-Trifluoromethyl Azocanes
This protocol describes a metal-free approach to chiral α-trifluoromethyl azocanes starting from

2-(trifluoropropan-2-ol) piperidines. The key step is the formation of a bicyclic azetidinium

intermediate, which then undergoes a nucleophilic ring-opening.[2]

Application Notes
This method provides a highly diastereoselective and enantioselective route to valuable

trifluoromethyl-substituted azocanes. The reaction proceeds under mild, metal-free conditions,
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which is advantageous for pharmaceutical applications. A variety of nucleophiles can be

employed to open the azetidinium intermediate, leading to a diverse range of functionalized

azocane products.

Quantitative Data Summary
Entry Nucleophile Yield (%)[2] dr[2]

1 Benzylamine 85 >95:5

2 Sodium methoxide 78 >95:5

3 Sodium acetate 72 >95:5

4 Diethyl phosphite 65 >95:5

5 Sodium azide 88 >95:5

6 Potassium bromide 60 >95:5

Note: Enantioselectivity is reported to be excellent, proceeding with high fidelity from the

enantiopure starting material.

Experimental Protocol
General Procedure for the Synthesis of α-Trifluoromethyl Azocanes:[2]

Formation of the Azetidinium Intermediate: To a solution of the enantiopure 2-

(trifluoropropan-2-ol) piperidine (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added

trifluoromethanesulfonic anhydride (1.2 mmol). The mixture is stirred for 30 minutes at 0 °C.

Nucleophilic Ring Opening: The nucleophile (2.0 mmol) and a suitable base (e.g.,

triethylamine, 2.5 mmol, if the nucleophile is an amine) are added to the reaction mixture at 0

°C.

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

The reaction is quenched with water, and the aqueous layer is extracted with

dichloromethane.
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The combined organic layers are dried over sodium sulfate, filtered, and concentrated.

The crude product is purified by flash column chromatography on silica gel to afford the

chiral α-trifluoromethyl azocane.

Experimental Workflow

Chiral 2-(trifluoropropan-2-ol)
piperidine
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anhydride, CH2Cl2, 0 °C

Bicyclic Azetidinium
Intermediate
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Chiral α-Trifluoromethyl
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Click to download full resolution via product page

Caption: Synthesis of α-trifluoromethyl azocanes.

Enantioselective Synthesis of 1-
Azabicyclo[m.n.0]alkanes via Ring-Closing
Metathesis (RCM)
This strategy allows for the synthesis of a variety of chiral azabicyclic systems, including those

with an azocane core, through a sequence involving an asymmetric allylation, a one-pot

cyclization/alkylation, and a final ring-closing metathesis step.

Application Notes
This versatile methodology provides access to a wide range of enantiopure 1-

azabicyclo[m.n.0]alkane ring systems. The key RCM step is generally high-yielding and tolerant

of various functional groups. The use of an acid additive, such as camphorsulfonic acid (CSA)

or trifluoroacetic acid (TFA), can be crucial for the success of the RCM of tertiary amine

substrates. The embedded olefin in the product serves as a useful handle for further synthetic

transformations.

Quantitative Data Summary for RCM Step
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Entry
Substrate
(Azocine
precursor)

Catalyst
(mol%)

Additive Yield (%)[2]

1
N-allyl-azocine

derivative
Grubbs II (10) CSA (1.1 equiv) 70

2

N-butenyl-

azocine

derivative

Grubbs II (10) TFA (1.1 equiv) 72

3

N-pentenyl-

azocine

derivative

Grubbs II (10) TFA (1.1 equiv) 68

Note: The overall enantiopurity is established in the initial asymmetric allylation step and is

maintained throughout the sequence.

Experimental Protocol
General Procedure for the RCM of N-Alkenyl Azocines:[2]

To a solution of the chiral N-alkenyl azocine (0.1 mmol) in toluene (2 mL, 0.05 M) is added

camphorsulfonic acid (CSA) (1.1 equiv) or trifluoroacetic acid (TFA) (1.1 equiv).

The solution is stirred for 10 minutes at room temperature.

Grubbs II catalyst (10 mol%) is added, and the reaction mixture is heated to 100 °C in a

microwave reactor for 1 hour.

The reaction mixture is cooled to room temperature and concentrated under reduced

pressure.

The residue is purified by flash column chromatography on silica gel to afford the desired 1-

azabicyclo[m.n.0]alkane.

Synthetic Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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